tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as tert-Butyl carbamates, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as tert-Butyl carbamates, have been studied . For instance, tert-Butyl carbamates are used in palladium-catalyzed synthesis of N-Boc-protected anilines .Scientific Research Applications
Synthesis and Characterization
Schiff Base Compounds Synthesis : A compound related to tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate, specifically 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was synthesized and characterized. Its molecular structure was examined through FTIR, NMR, and X-ray crystallographic analyses (Çolak, Karayel, Buldurun, & Turan, 2021).
Photoredox-Catalyzed Amination : A photoredox-catalyzed amination process involving a similar compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, was investigated. This process established a new pathway for assembling 3-aminochromones under mild conditions, demonstrating the versatility of these compounds in synthetic chemistry (Wang et al., 2022).
Structural and Bond Analysis
- Hydrogen Bond Analysis : The study of crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, a related compound, revealed insights into hydrogen bonding and molecular orientation. Such analyses are crucial for understanding the physical and chemical properties of these compounds (Baillargeon, Lussier, & Dory, 2014).
Catalysis and Chemical Reactions
Catalysis in Polymerization : Divalent ytterbium complexes with tert-butyl N-(pyridin-3-ylmethyl)carbamate were used as catalysts for styrene hydrophosphination and hydroamination. This highlights the potential of such compounds in catalyzing important industrial reactions (Basalov et al., 2014).
Atom Transfer Radical Polymerization : Iron(II) complexes with tert-butyl acrylate and related compounds were explored as catalyst systems for atom transfer radical polymerization of (meth)acrylate monomers. These studies demonstrate the applicability of tert-butyl carbamate derivatives in advanced polymer synthesis (Abu-Surrah et al., 2011).
Pharmaceutical Research
- Potential Anticancer Agents : Compounds structurally related to this compound were studied for their anticancer properties. This shows the potential of such compounds in the development of new therapeutic agents (Temple et al., 1983).
Properties
IUPAC Name |
tert-butyl N-(6-ethylsulfanylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-5-17-10-7-6-9(8-13-10)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWZNFVBQDHTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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